Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)-

Description

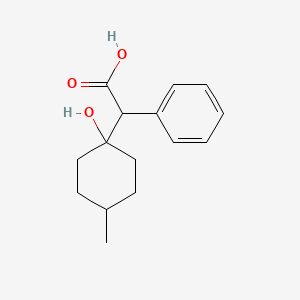

Chemical Structure and Identification The compound "Benzeneacetic acid, α-(1-hydroxy-4-methylcyclohexyl)-" (CAS: 5449-33-2) features a benzene ring linked to an acetic acid moiety, with a substituted cyclohexyl group at the α-position. The cyclohexyl substituent is hydroxylated at the 1-position and methylated at the 4-position (Fig. 1). Synonyms include "Cyclohexaneacetic acid, 1-hydroxy-4-methyl-α-phenyl-" and "NSC 16309" .

Occurrence and Biological Relevance

Benzeneacetic acid derivatives are widely distributed in natural and synthetic systems. For instance, benzeneacetic acid itself has been identified in plant extracts (e.g., Drypetes sepiaria leaves ), marine bacterial metabolites , and fermented food products like Jinhua ham, where it contributes to rosy and fruity aromas . The α-(1-hydroxy-4-methylcyclohexyl)- variant is less documented in natural sources but has been synthesized for pharmaceutical research, particularly in studies involving p53 signaling and epithelial-mesenchymal transition (EMT) modulation .

Functional Properties Benzeneacetic acid derivatives exhibit diverse bioactivities. The parent compound inhibits lipopolysaccharide-induced inflammation and enhances plant root growth in Arabidopsis .

Properties

CAS No. |

5449-33-2 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(1-hydroxy-4-methylcyclohexyl)-2-phenylacetic acid |

InChI |

InChI=1S/C15H20O3/c1-11-7-9-15(18,10-8-11)13(14(16)17)12-5-3-2-4-6-12/h2-6,11,13,18H,7-10H2,1H3,(H,16,17) |

InChI Key |

YYQPXJFURRUIAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Condensation of Ethyl Benzoylformate with Cyclohexylmagnesium Bromide

One established method involves the nucleophilic addition of cyclohexylmagnesium bromide (a Grignard reagent) to ethyl benzoylformate to form ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, followed by hydrolysis to yield the corresponding hydroxy-substituted phenylacetic acid derivative.

Reaction:

Ethyl benzoylformate + Cyclohexylmagnesium bromide → Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate → Hydrolysis → 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.Solvent: Diethyl ether (boiling point 35°C), used in about 12-fold volume relative to ethyl benzoylformate.

Yield: Approximately 53.3%, with some operational challenges due to the low boiling solvent and handling of reactive intermediates.

Notes: The reaction requires careful temperature control and handling of the Grignard reagent; the yield is moderate due to side reactions and volatility of solvents.

Ene Reaction of Cyclohexene with Benzoylformic Acid Ester in the Presence of Lewis Acid

An alternative route involves an ene reaction between cyclohexene and benzoylformic acid ester catalyzed by a Lewis acid, yielding 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, which can be further reduced and hydrolyzed to the target hydroxy acid.

-

- The reaction proceeds at room temperature with simple stirring.

- Lewis acid catalysis improves yield and purity.

- The intermediate ester is a useful precursor for further transformations.

-

- Avoids the use of expensive and low-temperature reagents such as lithium bis(trimethylsilyl)amide.

- Simplifies the process with fewer steps.

Use of Acid Chlorides and Aminobenzoate Esters for Amide Formation

Another synthetic strategy involves preparing substituted benzoyl chlorides from cycloalkyl-substituted benzoyl derivatives, which are then reacted with aminobenzoate esters to form amide intermediates. Subsequent hydrolysis yields the corresponding benzeneacetic acid derivatives.

-

- Preparation of acid chloride via reaction of substituted benzoic acid with thionyl chloride.

- Reaction of acid chloride with ethyl p-aminobenzoate in the presence of triethylamine in tetrahydrofuran (THF).

- Hydrolysis of ester groups with methanolic sodium hydroxide to yield the acid.

Yields: Generally high, ranging from 80% to over 90% for each step.

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, 0°C to ambient | Quantitative | White solid |

| Amide formation | Ethyl p-aminobenzoate, triethylamine, THF | 80 | Oil or solid |

| Hydrolysis to acid | 2N methanolic NaOH, ambient, 12-24 hours | 82-88 | 230-348 (varies) |

- Notes: This method allows for the introduction of various cycloalkyl substituents, including methylcyclohexyl groups, and can be adapted to introduce hydroxy substituents via further functionalization.

Alkylation of Hydroxy Benzamido Esters

Hydroxy-substituted benzamido esters can be further alkylated using alkyl iodides in the presence of sodium hydride in dimethylformamide (DMF) to introduce alkoxy substituents on the cyclohexyl ring, followed by hydrolysis to yield the acid.

-

- Sodium hydride (80% in oil) in DMF at ambient temperature.

- Alkyl iodide (e.g., 1-iododecane) added dropwise.

- Stirring for 4 hours at ambient temperature.

- Workup includes aqueous extraction and chromatography.

Yields: High, often exceeding 90%.

| Compound | Alkylating Agent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-[3-(1-adamantyl)-4-hydroxybenzamido] methyl benzoate | 1-iododecane | 92 | 106-107 |

- Notes: This method enables the modification of the hydroxy group to alkoxy, tuning solubility and biological properties.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Advantages | Key Disadvantages | Typical Yield (%) | Temperature Conditions |

|---|---|---|---|---|

| Grignard addition to ethyl benzoylformate | Direct introduction of cyclohexyl group | Low yield, handling of reactive reagents | ~53 | Room temperature, low boiling solvent |

| Ene reaction with cyclohexene and benzoylformic ester | Mild conditions, Lewis acid catalysis | Requires specific precursors | Good (not quantified) | Ambient temperature |

| Acid chloride + aminobenzoate ester amide formation | High yield, versatile for substitutions | Multi-step, requires acid chloride prep | 80-90+ | 0°C to ambient |

| Alkylation of hydroxy benzamido esters | High yield, allows functional group tuning | Requires strong base, careful handling | >90 | Ambient temperature |

Research Findings and Industrial Relevance

The Grignard addition method, while classical, is less favored industrially due to moderate yield and operational safety concerns with diethyl ether solvent.

The ene reaction catalyzed by Lewis acids offers a more efficient and scalable approach, with simpler reaction conditions and fewer steps, making it attractive for pharmaceutical intermediate synthesis.

The acid chloride and aminobenzoate ester route is well-documented and provides high yields and purity, suitable for large-scale synthesis with flexibility in substituent variation.

Alkylation of hydroxy intermediates allows fine-tuning of the compound's properties, including solubility and bioavailability, which is valuable in drug development.

Continuous processes for related phenylacetic acid derivatives have been developed using catalytic systems to improve yield and reduce reaction times, indicating potential for process optimization in manufacturing.

Summary Table of Key Reaction Parameters

| Parameter | Grignard Addition | Ene Reaction + Lewis Acid | Acid Chloride + Amide Formation | Alkylation of Hydroxy Esters |

|---|---|---|---|---|

| Starting Materials | Ethyl benzoylformate, cyclohexylmagnesium bromide | Cyclohexene, benzoylformic acid ester | Substituted benzoic acid, thionyl chloride, aminobenzoate ester | Hydroxy benzamido ester, alkyl iodide |

| Solvent | Diethyl ether | Not specified (Lewis acid catalyst) | THF | DMF |

| Temperature | Room temperature | Room temperature | 0°C to ambient | Ambient |

| Reaction Time | Several hours | Several hours | 1-24 hours | 4 hours |

| Typical Yield (%) | ~53 | Good (not specified) | 80-90+ | >90 |

| Key Challenges | Low yield, solvent handling | Requires specific catalysts | Multi-step, acid chloride prep | Handling strong base |

Scientific Research Applications

Unfortunately, the search results do not contain information regarding the applications of "Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)-". However, the search results do provide information on N-(4-hydroxy-4-methylcyclohexyl) compounds, also known as HMC compounds, and their therapeutic applications .

HMC compounds pertain to the field of therapeutic compounds and are useful in treating disorders, diseases, inflammation, joint destruction, and bone loss .

HMC compounds applications:

- Treatment of disorders HMC compounds can treat disorders mediated by excessive, inappropriate, or prolonged activation of the immune system . This includes inflammatory and autoimmune disorders like rheumatoid arthritis, psoriasis, psoriatic arthritis, chronic obstructive pulmonary disease (COPD), asthma, atherosclerosis, inflammatory bowel disease, ankylosing spondylitis, multiple sclerosis, and systemic lupus erythematosus .

- Bone loss prevention HMC compounds can prevent bone loss associated with rheumatoid arthritis, osteoporosis, cancer-associated bone disease, or Paget's disease .

- Cancer treatment These compounds are also applicable in treating cancer associated with activation of NFKB, aberrant NFKB signalling, or with inflammation or IL-6. This includes haematological malignancies like multiple myeloma, leukemia, or lymphoma, and solid tumour cancers such as bladder, breast, colon, kidney, lung, pancreatic, gastric, prostate, brain, and skin cancer .

- Oral therapeutic agents HMC compounds provide advantages as oral therapeutic agents by improving acute general in vivo toxicology, genotoxic and cytotoxic safety, and cardiovascular safety, without significant changes in in vivo pharmacokinetics or loss of potency against the biological target .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzene ring play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, resulting in its observed effects.

Comparison with Similar Compounds

Halogenated Benzeneacetic Acid Derivatives

Examples :

- 2,4-Dichlorophenylacetic Acid (CAS: N/A): Features chlorine substituents at the 2- and 4-positions of the benzene ring. Used as a standard in analytical chemistry and agrochemical synthesis .

- Benzeneacetic Acid, 2,4,6-Trichloro-3-methyl- (CAS: N/A): Contains three chlorine atoms and a methyl group, enhancing steric bulk and lipophilicity .

Key Differences :

- Bioactivity : Halogenation typically increases metabolic stability and receptor binding affinity. However, the α-(1-hydroxy-4-methylcyclohexyl)- variant’s hydroxyl group may confer hydrogen-bonding capacity, enhancing solubility and target specificity compared to halogenated analogs .

- Applications : Halogenated derivatives are common in pesticides and herbicides, whereas the target compound is explored for anti-fibrotic applications .

Cycloalkyl-Substituted Benzeneacetic Acid Esters

Examples :

Key Differences :

α-Methyl and Hydroxy-Substituted Derivatives

Examples :

Key Differences :

- Steric and Electronic Effects : The α-(1-hydroxy-4-methylcyclohexyl)- group introduces significant steric hindrance and chiral centers, which are absent in α-methyl derivatives. This complexity may enhance selectivity in biological systems .

- Metabolic Pathways : Hydroxy groups in the cyclohexyl ring (target compound) vs. the benzene ring (4-hydroxyethyl variant) could lead to divergent oxidation and conjugation pathways .

Aromatic and Heterocyclic Derivatives

Examples :

Key Differences :

- Chemical Reactivity : Silyl esters are hydrolytically labile, making them useful in prodrug designs, whereas the target compound’s free hydroxy group may limit stability in acidic environments .

- Applications : Azo derivatives are used in dyes and sensors, contrasting with the target compound’s focus on biomedical applications .

Biological Activity

Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)-, is a compound that has garnered interest due to its potential biological activities. This article will explore its antimicrobial properties, anti-inflammatory effects, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

Benzeneacetic acid, a-(1-hydroxy-4-methylcyclohexyl)- is characterized by its unique structure that includes a cyclohexyl group and a hydroxyl functional group. Its chemical formula is C₁₃H₁₈O₂, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Recent studies have indicated that benzeneacetic acid exhibits significant antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 2500 µg/ml |

| Enterobacter cloacae | 1250 µg/ml |

| Staphylococcus aureus | 10000 µg/ml |

| Bacillus subtilis | 1250 µg/ml |

These results suggest that the compound may be effective in controlling bacterial infections, particularly those caused by Gram-negative bacteria like E. coli and Enterobacter cloacae.

Anti-inflammatory Effects

Benzeneacetic acid has also been studied for its anti-inflammatory properties. It appears to reduce inflammation markers, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha . The mechanism of action may involve the modulation of signaling pathways associated with inflammation, including NF-kB and MAPK pathways, which are critical for the inflammatory response.

Case Studies and Research Findings

- Occupational Exposure : Research indicates that exposure to benzene derivatives can lead to adverse health effects, including hematotoxicity . While benzene itself is known for its toxicity, derivatives like benzeneacetic acid may offer therapeutic benefits without the same level of risk.

- Genomic Damage Assessment : A study assessing the genomic damage from various chemicals, including benzene derivatives, highlighted the importance of understanding the metabolic pathways involved in their bioactivity. Benzeneacetic acid's metabolism may produce reactive metabolites that have implications for both therapeutic and toxicological outcomes .

- Comparative Analysis : A comparative analysis of various compounds showed that benzeneacetic acid displayed a unique profile of biological activity compared to other known anti-inflammatory agents. It was found to be less toxic while maintaining significant efficacy in reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.